molecular formula C15H12BrNO B15245412 2-(3-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one

2-(3-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B15245412
M. Wt: 302.16 g/mol
InChI Key: XSVUZINBUSMMNJ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a bromophenyl group attached to a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and a suitable quinoline derivative.

    Condensation Reaction: The 3-bromophenylamine undergoes a condensation reaction with the quinoline derivative in the presence of a catalyst, such as a Lewis acid, to form the desired dihydroquinolinone structure.

    Cyclization: The intermediate product is then subjected to cyclization under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinolinone derivatives, dihydroquinolinones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2,3-dihydroquinolin-4(1H)-one: Lacks the bromine atom, leading to different chemical properties and reactivity.

    2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.

Uniqueness

2-(3-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the specific position of the bromine atom, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and makes it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

2-(3-bromophenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C15H12BrNO/c16-11-5-3-4-10(8-11)14-9-15(18)12-6-1-2-7-13(12)17-14/h1-8,14,17H,9H2

InChI Key

XSVUZINBUSMMNJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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